1-Cyclohexylbutan-1-one chemical properties and structure
1-Cyclohexylbutan-1-one chemical properties and structure
An In-depth Technical Guide to 1-Cyclohexylbutan-1-one
Abstract: This document provides a comprehensive technical overview of 1-Cyclohexylbutan-1-one (CAS No. 1462-27-7), a ketone of interest in synthetic organic chemistry.[1][2] This guide delineates its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it explores established synthetic methodologies, key chemical reactions, and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the compound's characteristics and handling.
Chemical Identity and Structure
1-Cyclohexylbutan-1-one is an alkyl ketone featuring a cyclohexyl ring attached to a butanoyl group.
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Synonyms : 1-Cyclohexyl-1-butanone, Butyrylcyclohexane[1]
Structural Representation:
The structure consists of a six-membered saturated carbocyclic (cyclohexyl) ring bonded to the carbonyl carbon of a four-carbon ketone chain.
Caption: 2D structure of 1-Cyclohexylbutan-1-one.
Physicochemical and Spectroscopic Profile
The physical and spectral characteristics of a compound are fundamental to its identification, purification, and application in further synthetic work.
Physicochemical Properties
The properties of 1-Cyclohexylbutan-1-one are summarized in the table below. These values are critical for designing reaction conditions, such as temperature control and solvent selection.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₈O | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Appearance | White crystalline solid | Biosynth[3] |
| CAS Number | 1462-27-7 | NIST, PubChem[1][2] |
Spectroscopic Analysis
Spectroscopic data provides the structural fingerprint of the molecule.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band around 1710 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration typical for an aliphatic ketone. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the cyclohexyl and butyl groups.[1][2]
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Mass Spectrometry (Electron Ionization) : The mass spectrum shows a molecular ion (M⁺) peak at m/z 154, confirming the molecular weight.[2][4] Common fragmentation patterns include the loss of the propyl group (CH₂CH₂CH₃) leading to a prominent peak at m/z 111, and the cleavage yielding the cyclohexyl cation at m/z 83.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum would show complex multiplets between approximately 1.0-2.5 ppm. The α-protons on the butyl chain (next to the carbonyl) would appear as a triplet around 2.4 ppm. The methyl group (CH₃) of the butyl chain would be an upfield triplet near 0.9 ppm. The protons of the cyclohexyl ring would produce a series of broad, overlapping multiplets.
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¹³C NMR : The most downfield signal, typically around 210-215 ppm, corresponds to the carbonyl carbon. The carbons of the cyclohexyl and butyl groups would appear in the aliphatic region (approx. 10-50 ppm).
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Synthesis and Manufacturing
A prevalent and reliable method for synthesizing 1-cyclohexylbutan-1-one is the Friedel-Crafts Acylation . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones, and its principles can be adapted for aliphatic systems under specific conditions.[5][6]
Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating cyclohexane with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the nucleophilic C-H bond of cyclohexane.[7]
Caption: Workflow for the synthesis of 1-cyclohexylbutan-1-one.
Detailed Experimental Protocol
Objective: To synthesize 1-cyclohexylbutan-1-one via Friedel-Crafts Acylation.
Materials:
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Cyclohexane (solvent and reactant)
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Butanoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous, as an alternative solvent)
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Hydrochloric acid (HCl), 5% aqueous solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer
Procedure:
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Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The entire setup must be under an inert atmosphere (e.g., Nitrogen or Argon).
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Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
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Causality Insight: The use of anhydrous conditions is critical. AlCl₃ is highly hygroscopic and reacts violently with water, which would deactivate the catalyst. Cooling prevents uncontrolled reaction rates.
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Acyl Chloride Addition: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the addition funnel. An acylium ion-catalyst complex will form.[5]
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Substrate Addition: Slowly add cyclohexane (1.5 equivalents) to the reaction mixture.
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Reaction Progression: After addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup & Quenching:
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Cool the reaction mixture back to 0°C.
-
Slowly and carefully pour the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
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Causality Insight: This step is highly exothermic and must be performed with caution. The acid ensures that any aluminum salts remain dissolved in the aqueous phase.
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-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1-cyclohexylbutan-1-one.
Chemical Reactivity and Applications
The reactivity of 1-cyclohexylbutan-1-one is dominated by the carbonyl group and the α-hydrogens. As a ketone, it is generally less reactive than corresponding aldehydes due to steric hindrance from the two alkyl substituents (cyclohexyl and propyl) and the electron-donating effect of these groups, which slightly reduces the electrophilicity of the carbonyl carbon.[8][9]
Key Reactions:
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Strong, irreversible nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li), and hydride reagents like NaBH₄ or LiAlH₄, will add to the carbonyl to form tertiary and secondary alcohols, respectively.[8][10]
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Enolate Formation and Alkylation: The protons on the carbon adjacent to the carbonyl (the α-carbon of the butyl group) are acidic (pKa ≈ 19-20). Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) will deprotonate this position to form an enolate. This enolate is a powerful nucleophile and can be alkylated with alkyl halides, forming a new carbon-carbon bond.[11]
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Aldol Condensation: In the presence of a base (like NaOH or LDA), the enolate of 1-cyclohexylbutan-1-one can act as a nucleophile, attacking the carbonyl carbon of another molecule of itself or a different carbonyl compound (a crossed-aldol reaction) to form a β-hydroxy ketone.
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Reduction to Alkane (Wolff-Kishner/Clemmensen): The carbonyl group can be completely removed and reduced to a methylene group (CH₂) to form butylcyclohexane. This is achieved under harsh conditions using either the Wolff-Kishner reduction (hydrazine, KOH, high temperature) or the Clemmensen reduction (zinc amalgam, HCl).[6]
Caption: Key reactivity pathways for 1-cyclohexylbutan-1-one.
Applications in Drug Development and Research
While not a widely known pharmaceutical ingredient itself, 1-cyclohexylbutan-1-one serves as a valuable intermediate or building block. Its structure can be incorporated into larger molecules, and the reactivity of its ketone functional group allows for diverse chemical transformations. It can be used in the synthesis of more complex alicyclic compounds, which are common motifs in medicinal chemistry due to their favorable metabolic stability and 3D architecture.[3]
Safety, Handling, and Toxicology
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-cyclohexylbutan-1-one is classified with the following hazards:[1]
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
Handling and Storage:
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Use in a well-ventilated area or fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Cyclohexylbutan-1-one is a structurally straightforward yet synthetically versatile ketone. Its well-defined physicochemical properties and predictable reactivity make it a useful substrate and intermediate in organic synthesis. A thorough understanding of its synthesis, particularly via Friedel-Crafts acylation, and its key reactions, such as enolate formation and nucleophilic addition, allows researchers to effectively utilize this compound in the construction of more complex molecular targets. Adherence to strict safety protocols is mandatory when handling this irritant compound.
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